Aranciamycin I -

Aranciamycin I

Catalog Number: EVT-1583775
CAS Number:
Molecular Formula: C25H26O10
Molecular Weight: 486.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aranciamycin I is a natural product found in Streptomyces with data available.
Overview

Aranciamycin I is an anthracycline antibiotic produced by the bacterium Streptomyces echinatus. This compound is recognized for its potent antitumor properties and belongs to a class of compounds known for their ability to intercalate DNA, thereby inhibiting DNA replication and transcription. Aranciamycin I is structurally related to other anthracyclines, making it a subject of interest in cancer research and drug development.

Source and Classification

Aranciamycin I is classified as an anthracycline antibiotic, a group of compounds derived from natural sources, particularly from actinobacteria such as Streptomyces species. It is specifically produced by Streptomyces echinatus, which has been studied for its biosynthetic capabilities. The production of Aranciamycin I involves complex biosynthetic pathways that can be manipulated for enhanced yield and novel derivatives through genetic engineering techniques.

Synthesis Analysis

Methods

The biosynthesis of Aranciamycin I primarily occurs through fermentation processes involving Streptomyces echinatus. The fermentation typically employs complex media rich in nutrients such as glucose, glycerol, oatmeal, soybean meal, yeast extract, and trace elements.

Technical Details:

  • The biosynthetic gene cluster responsible for Aranciamycin I production has been identified and can be expressed in other Streptomyces species to produce this compound and its analogs.
  • Techniques such as mutational biosynthesis or mutasynthesis are utilized to couple chemical synthesis with molecular biology, allowing for the creation of novel derivatives by manipulating the biosynthetic pathways .
Molecular Structure Analysis

Structure

Aranciamycin I has a complex molecular structure typical of anthracyclines, characterized by multiple aromatic rings and hydroxyl groups that contribute to its biological activity. The specific structural formula includes various functional groups that enhance its interaction with DNA.

Data:

  • Molecular formula: C27H28O12
  • Molecular weight: Approximately 484.51 g/mol .
Chemical Reactions Analysis

Reactions

Aranciamycin I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule.

Technical Details:

  • Common reagents used in these reactions include oxidizing agents and nucleophiles.
  • The specific conditions for these reactions depend on the desired transformation and the functional groups involved .
Mechanism of Action

Process

The mechanism of action of Aranciamycin I involves its ability to intercalate into DNA strands. This intercalation disrupts the normal function of DNA by preventing replication and transcription processes.

Data:

  • The compound's structure allows it to fit between base pairs in the DNA helix, leading to structural distortion.
  • This distortion activates cellular repair mechanisms that can lead to apoptosis (programmed cell death) in rapidly dividing cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under alkaline conditions.
  • Reactivity: Reacts with various nucleophiles due to the presence of hydroxyl groups, allowing for potential derivatization .
Applications

Aranciamycin I has significant scientific uses primarily in cancer research due to its antitumor properties. Its ability to inhibit DNA replication makes it a candidate for developing new chemotherapeutic agents. Additionally, ongoing research aims to explore its potential in combination therapies with other anticancer drugs to enhance efficacy while minimizing side effects.

Biosynthetic Pathways and Gene Cluster Architecture

Genomic Organization of the Aranciamycin Biosynthetic Gene Cluster

The aranciamycin biosynthetic gene cluster (BGC) is located in the genome of Streptomyces echinatus (DSM 40730). Spanning approximately 42–45 kilobases, this cluster comprises 24 open reading frames (ORFs) responsible for polyketide backbone assembly, sugar moiety attachment, tailoring modifications, and regulatory functions [1] [4]. Key components include:

  • Modular polyketide synthases (PKSs) for aglycone (aranciamycinone) construction.
  • Glycosyltransferases (e.g., araGT) for deoxysugar attachment.
  • Regulatory genes (e.g., absA2, relA) controlling cluster expression.Heterologous expression of a 34.8-kb fragment in Streptomyces albus, combined with the rhamnose-biosynthesis plasmid pRHAM, confirmed the cluster's sufficiency for aranciamycin production [4]. Table 1 summarizes core genes and functions.

Table 1: Core Genes in the Aranciamycin Biosynthetic Cluster

GeneFunctionProtein Type
PKS genesAglycone backbone assemblyModular PKS enzymes
araGTSugar moiety attachmentGlycosyltransferase
relAAntibiotic overproductionppGpp synthetase
absA2Negative pathway regulatorHistidine kinase

Role of Modular Polyketide Synthases in Backbone Assembly

Aranciamycinone, the polyketide aglycone, is synthesized by type I modular PKSs organized into discrete catalytic domains [1] [7]. Each module minimally contains:

  • Ketosynthase (KS): Catalyzes C-C bond formation.
  • Acyltransferase (AT): Selects malonyl-CoA or methylmalonyl-CoA extender units.
  • Acyl Carrier Protein (ACP): Shuttles growing polyketide chains.The S. echinatus PKS exhibits a collinear architecture, where module sequence corresponds directly to polyketide chain elongation and functional group modifications (e.g., ketoreduction, dehydration) [7]. The loading module initiates with an acetyl starter unit, followed by six elongation modules that incorporate methylmalonyl-CoA to generate the tetracyclic anthraquinone scaffold. Table 2 illustrates domain organization.

Table 2: PKS Module Organization in Aranciamycinone Biosynthesis

ModuleDomain CompositionFunctionExtender Unit
LoadingAT-ACPAcetyl starter incorporationAcetyl-CoA
Module 1KS-AT-KR-ACPChain elongation + ketoreductionMethylmalonyl-CoA
Module 2KS-AT-DH-ER-ACPDehydration + enoylreductionMethylmalonyl-CoA

Functional Characterization of Glycosyltransferases in Sugar Moiety Attachment

The glycosyltransferase AraGT catalyzes the attachment of L-rhamnose to the C7 hydroxyl group of aranciamycinone, a step critical for bioactivity [1] [8]. Key features include:

  • Substrate flexibility: AraGT accepts diverse nucleotide-activated deoxysugars (e.g., TDP-L-rhamnose, TDP-2,6-dideoxy-L-arabinohexose) and aglycones, enabling combinatorial biosynthesis of analogs [1].
  • Mechanism: AraGT employs a retaining mechanism, forming β-glycosidic bonds via nucleophilic substitution [5].
  • Engineering potential: Heterologous expression of araGT in S. albus generated hybrid anthracyclines with modified sugar moieties, confirming its utility in derivatization [1] [4]. This enzyme’s flexibility underpins strategies to enhance solubility or DNA-binding affinity through sugar engineering [5] [7].

Regulatory Mechanisms of Secondary Metabolite Production in Streptomyces spp.

Aranciamycin biosynthesis is governed by a hierarchical regulatory network:

  • Pathway-specific regulators: absA2 (encoding a histidine kinase) acts as a negative regulator. Its overexpression in S. echinatus suppresses aranciamycin production, while deletion increases yield [4] [9].
  • Global stress responses: The relA gene, governing the stringent response via (p)ppGpp synthesis, enhances antibiotic production under nutrient limitation. Overexpression of relA in S. echinatus elevates aranciamycin titers by 2.5-fold [4] [9].
  • Cross-cluster coordination: Co-expression of global regulators (e.g., afsR, crp) in Streptomyces hosts activates silent BGCs and amplifies secondary metabolite output, as demonstrated in heterologous aranciamycin production [9]. Table 3 summarizes regulatory effects.

Table 3: Regulatory Genes Influencing Aranciamycin Biosynthesis

GeneFunctionEffect on ProductionMechanism
absA2Histidine kinase↓↓↓ InhibitionPhosphorelay signaling repression
relAppGpp synthetase↑↑↑ EnhancementStringent response activation
afsRPleiotropic regulator↑ EnhancementRNA polymerase recruitment

Properties

Product Name

Aranciamycin I

IUPAC Name

(7S,9R)-4,6,9-trihydroxy-9-methyl-7-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C25H26O10

Molecular Weight

486.5 g/mol

InChI

InChI=1S/C25H26O10/c1-9-18(27)22(31)23(32)24(34-9)35-14-8-25(2,33)7-10-6-12-17(20(29)15(10)14)21(30)16-11(19(12)28)4-3-5-13(16)26/h3-6,9,14,18,22-24,26-27,29,31-33H,7-8H2,1-2H3/t9-,14-,18-,22+,23+,24-,25+/m0/s1

InChI Key

DDBVKKCFOGHUJY-KAEPNFDUSA-N

Synonyms

aranciamycin I

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)(C)O)O)O)O

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